24:0 Coenzyme A

Peroxisomal Transport VLCFA Metabolism X-ALD Research

Researchers studying peroxisomal β-oxidation or ceramide synthase (CERS2) cannot substitute C24:0-CoA with shorter-chain analogs-CERS2 and peroxisomal acyl-CoA oxidase exhibit stringent chain-length specificity. 24:0 Coenzyme A (lignoceroyl-CoA) is the obligate substrate. • Direct substrate for peroxisomal β-oxidation: Km=2.5 μM for ACOX1; essential for X-ALD & Zellweger diagnostics • Acyl donor for CERS2-mediated C24-ceramide synthesis (Km ~10 μM in brain microsomes) • End-product standard for ELOVL1 activity quantification & inhibitor HTS Supplied as ammonium salt powder (>99% TLC); shipped on dry ice; store at -20°C.

Molecular Formula C45H91N10O17P3S
Molecular Weight 1169.2 g/mol
Cat. No. B12378359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24:0 Coenzyme A
Molecular FormulaC45H91N10O17P3S
Molecular Weight1169.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38-,39-,40+,44-;;;/m1.../s1
InChIKeyBMXJUIXYBGOZPL-QJGNZISQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24:0 Coenzyme A: Properties and Metabolism


24:0 Coenzyme A (C24:0-CoA; lignoceroyl-CoA) is a saturated very-long-chain fatty acyl-CoA thioester (C45H82N7O17P3S, molecular weight 1118.2 g/mol) [1]. This compound functions as an obligate metabolic intermediate in the synthesis of hydroxyceramides and sphingolipids containing C24 fatty acid moieties, and is essential for studying peroxisomal β-oxidation and microsomal fatty acid elongation pathways [2]. Its physicochemical properties include high hydrophobicity (calculated logP ~10.52) and limited aqueous solubility, necessitating specialized handling for in vitro enzymatic assays [3].

Why 24:0 Coenzyme A Cannot Be Substituted


Simple substitution of 24:0 Coenzyme A with more common long-chain acyl-CoAs (e.g., C16:0-CoA or C18:0-CoA) is invalid for two reasons. First, the enzymes that utilize C24:0-CoA—including very-long-chain acyl-CoA synthetases, specific ceramide synthases (CERS2), and the peroxisomal β-oxidation machinery—exhibit stringent chain-length specificity [1]. Second, the subcellular trafficking and membrane topology of C24:0-CoA metabolism are fundamentally different from those of shorter-chain analogs; lignoceroyl-CoA is generated on the luminal surface of peroxisomes, whereas palmitoyl-CoA synthesis occurs on the cytoplasmic surface, leading to distinct metabolic fates [2]. The quantitative evidence below demonstrates that C24:0-CoA is not merely a longer version of C16:0-CoA but a chemically distinct substrate with unique kinetic and cellular behavior.

Quantitative Differentiation from Long-Chain Analogs


Peroxisomal Transport: Lignoceric Acid vs. Lignoceroyl-CoA

In isolated rat liver peroxisomes, the transport rate of free lignoceric acid (C24:0) is approximately 13-fold higher than that of its CoA thioester, lignoceroyl-CoA. This differential transport explains the necessity of separate activation and import pathways for very-long-chain fatty acids [1].

Peroxisomal Transport VLCFA Metabolism X-ALD Research

α-Hydroxylase Affinity for Lignoceroyl-CoA

In rat brain microsomes, the α-hydroxylation of lignoceroyl-CoA to form hydroxyceramide precursors exhibits an apparent Km of approximately 10 μM, establishing the substrate affinity for this critical step in sphingolipid biosynthesis [1].

Sphingolipid Synthesis α-Hydroxylation Enzyme Kinetics

Palmitoyl-CoA vs. Lignoceroyl-CoA Ligase Specificity

Palmitoyl-CoA ligase activity in rat brain microsomes is inhibited by the addition of oleic or stearic acids (long-chain competitors), whereas addition of lignoceric acid or behenic acid has no effect. This reciprocal inhibition pattern demonstrates that palmitoyl-CoA and lignoceroyl-CoA are synthesized by distinct enzymes with non-overlapping substrate specificities [1].

Acyl-CoA Synthetase Enzyme Specificity VLCFA Activation

Lignoceroyl-CoA vs. Palmitoyl-CoA Ligase Stability

In rat brain microsomes, lignoceroyl-CoA ligase exhibits a half-life at 40 °C of only 1.5 minutes, whereas palmitoyl-CoA ligase has a half-life of 4.5 minutes under the same conditions. Additionally, lignoceroyl-CoA ligase loses 60% of its activity in the presence of 0.6% Triton X-100 [1].

Enzyme Stability Acyl-CoA Synthetase Thermal Inactivation

Lignoceroyl-CoA Synthetase: Mitochondrial Absence

In rat liver, stearoyl-CoA synthetase activity is present in mitochondria, microsomes, and peroxisomes, whereas lignoceroyl-CoA synthetase activity is entirely absent from mitochondria. In the organelles where both are present, stearoyl-CoA synthetase activity is several-fold greater than lignoceroyl-CoA synthetase activity [1].

Subcellular Fractionation VLCFA Activation Peroxisomal Metabolism

Acyl-CoA Oxidase Affinity for Lignoceroyl-CoA

In a survey of acyl-CoA oxidase (EC 1.3.3.6) substrates, lignoceroyl-CoA (C24:0) displays a Km of 0.0025 mM, which is approximately 5-fold lower than the Km for lauroyl-CoA (C12:0) at 0.013 mM, and substantially lower than values for myristoyl-CoA (0.0116–0.029 mM) and linoleoyl-CoA (0.0073–0.019 mM) [1].

Peroxisomal β-Oxidation Acyl-CoA Oxidase Enzyme Kinetics

24:0 Coenzyme A Applications


Peroxisomal VLCFA β-Oxidation Assays

Use 24:0 Coenzyme A directly as substrate for measuring peroxisomal β-oxidation activity in isolated organelles or cell homogenates. As established in Section 3 (Evidence Item 6), C24:0-CoA is a high-affinity substrate (Km = 2.5 μM) for acyl-CoA oxidase, the rate-limiting enzyme of peroxisomal β-oxidation. This compound is essential for diagnostic and research assays of X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, where VLCFA-CoA oxidation is impaired [1].

CERS2 Activity and Sphingolipid Biosynthesis

Employ 24:0 Coenzyme A as the acyl donor for CERS2-mediated synthesis of C24-ceramides, which are critical components of myelin and skin barrier lipids. The apparent Km of ~10 μM for α-hydroxylation in brain microsomes (Section 3, Evidence Item 2) informs substrate concentration optimization. This application is directly relevant to research on neurodegenerative diseases, epidermal permeability barrier function, and cancer lipid metabolism [2].

ELOVL1 Activity and Inhibitor Screening

Utilize 24:0 Coenzyme A as the end-product standard or substrate for ELOVL1, the elongase responsible for synthesizing C22:0-CoA and C24:0-CoA from shorter precursors. Given the distinct enzyme specificity (Section 3, Evidence Items 3 and 4), C24:0-CoA is the only appropriate substrate for quantifying ELOVL1 activity and for high-throughput screening of ELOVL1 inhibitors, which are under investigation for metabolic disease and cancer therapeutics [3].

Peroxisomal Membrane Transport and Topology

Leverage the differential transport rates of lignoceric acid vs. lignoceroyl-CoA (13-fold difference; Section 3, Evidence Item 1) to investigate the topology of peroxisomal membrane transporters and the mechanism of VLCFA import. This compound is indispensable for distinguishing between cytosolic activation and intra-peroxisomal activation models of VLCFA metabolism, with direct implications for understanding X-ALD pathogenesis [4].

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